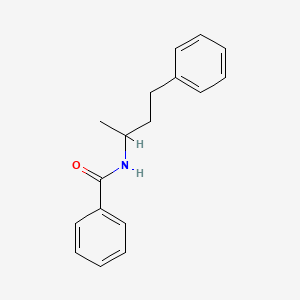![molecular formula C20H26O4 B4958315 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4958315.png)
1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene, also known as EPEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPEB is a benzene derivative that contains three ethoxy groups and a 4-ethylphenoxy group.
Mécanisme D'action
The mechanism of action of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene is not fully understood. However, it is believed that 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene may interact with specific proteins or enzymes in the body, leading to changes in their activity or function. This may ultimately result in the observed biochemical and physiological effects of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene.
Biochemical and Physiological Effects:
1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene can improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene in lab experiments is its relatively simple synthesis method. 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene can be synthesized using commercially available starting materials and standard laboratory equipment. Another advantage is its potential as a drug candidate for the treatment of various diseases. However, one limitation of using 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene. One direction is the development of more efficient synthesis methods for 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene and its derivatives. Another direction is the investigation of the potential of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene and its biochemical and physiological effects. Finally, the incorporation of 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene into organic electronics and photovoltaic devices may lead to the development of more efficient and sustainable technologies.
Méthodes De Synthèse
1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene can be synthesized using a multi-step process that involves the reaction of 1-ethoxy-3-iodobenzene with 2-(4-ethylphenoxy)ethyl bromide in the presence of a palladium catalyst. The resulting product is then treated with potassium carbonate and 1,2-dibromoethane to obtain 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene.
Applications De Recherche Scientifique
1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene has been studied for its potential applications in various fields, including organic electronics, photovoltaics, and medicinal chemistry. In organic electronics, 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene has been used as a building block for the synthesis of organic semiconductors. In photovoltaics, 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene has been incorporated into the active layer of organic solar cells to improve their efficiency. In medicinal chemistry, 1-ethoxy-3-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}benzene has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
1-ethoxy-3-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-3-17-8-10-18(11-9-17)23-14-12-21-13-15-24-20-7-5-6-19(16-20)22-4-2/h5-11,16H,3-4,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFZXPQUNAKSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCOC2=CC=CC(=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-3-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4958246.png)
![5-(4-hydroxy-3-methoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4958253.png)
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4958261.png)
![N-(4-chlorobenzyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4958268.png)
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958288.png)


![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4958308.png)

![methyl 2-{[N-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4958310.png)
![7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4958323.png)
![{[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B4958334.png)

